1-Butoxy-4-iodobenzene

Description

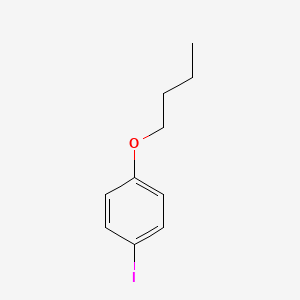

Structure

3D Structure

Properties

IUPAC Name |

1-butoxy-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMEHOMNBEJNMHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469843 | |

| Record name | 4-Iodo-1-butoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96693-04-8 | |

| Record name | 4-Iodo-1-butoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Butoxy-4-iodobenzene (C₁₀H₁₃IO)

A Core Intermediate for Advanced Organic Synthesis

This guide provides a comprehensive technical overview of 1-Butoxy-4-iodobenzene, a key building block in modern organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, properties, reactivity, and applications of this versatile aryl iodide.

Molecular Overview and Physicochemical Properties

This compound is an aromatic ether characterized by a butoxy group and an iodine atom substituted at the para positions of a benzene ring. This substitution pattern imparts a unique combination of steric and electronic properties, making it a valuable reagent in a variety of chemical transformations. The presence of the C-I bond, in particular, serves as a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃IO | [1] |

| Molecular Weight | 276.11 g/mol | [1] |

| CAS Number | 96693-04-8 | [1] |

| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred from related compounds |

| Storage | 2-8°C, protected from light, dry, sealed | [1] |

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the Williamson ether synthesis. This well-established Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[2][3][4] In this case, 4-iodophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking 1-bromobutane.

Causality Behind Experimental Choices

The choice of the Williamson ether synthesis is dictated by the commercial availability and reactivity of the starting materials. 4-Iodophenol provides the aryl iodide core, while 1-bromobutane is an effective and readily available source of the butyl group. The use of a primary alkyl halide like 1-bromobutane is crucial to favor the desired Sₙ2 pathway and minimize the competing E2 elimination reaction, which can be significant with secondary or tertiary halides.[2] The choice of a strong base, such as sodium hydroxide or potassium carbonate, is necessary to quantitatively deprotonate the weakly acidic phenolic hydroxyl group, thereby generating the highly nucleophilic phenoxide. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone to dissolve the reactants and facilitate the Sₙ2 mechanism.

Detailed Experimental Protocol: Williamson Ether Synthesis

The following protocol is a representative procedure based on the principles of the Williamson ether synthesis for analogous compounds.[5][6][7]

Materials:

-

4-Iodophenol

-

1-Bromobutane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-iodophenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetone (10 mL per gram of 4-iodophenol).

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add 1-bromobutane (1.2 eq.) to the reaction mixture.

-

Heat the mixture to reflux and maintain the reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization

Note: Specific, experimentally verified spectra for this compound were not available in the searched literature. The following are predicted interpretations based on the analysis of analogous compounds such as 1-iodobutane, iodobenzene, and other alkoxybenzenes.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show characteristic signals for both the butoxy group and the aromatic protons.

-

Aromatic Protons: The para-substituted benzene ring will exhibit a classic AA'BB' system, appearing as two doublets. The protons ortho to the butoxy group (Hₐ) will be shifted upfield due to the electron-donating nature of the ether oxygen, while the protons ortho to the iodine atom (Hₑ) will be shifted downfield.

-

Butoxy Protons: The four sets of protons on the butyl chain will appear as a triplet for the terminal methyl group (Hₔ), a sextet for the adjacent methylene group (Hᵪ), a quintet for the next methylene group (Hᵦ), and a triplet for the methylene group attached to the oxygen (Hₐ).

Predicted ¹H NMR Data (CDCl₃):

-

δ 7.5-7.7 (d, 2H, J ≈ 8-9 Hz, Ar-H ortho to I)

-

δ 6.7-6.9 (d, 2H, J ≈ 8-9 Hz, Ar-H ortho to OBu)

-

δ 3.9-4.1 (t, 2H, J ≈ 6-7 Hz, -OCH₂-)

-

δ 1.7-1.9 (m, 2H, -OCH₂CH₂-)

-

δ 1.4-1.6 (m, 2H, -CH₂CH₃)

-

δ 0.9-1.1 (t, 3H, J ≈ 7 Hz, -CH₃)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six signals for the aromatic carbons due to symmetry and four signals for the butoxy group.

-

Aromatic Carbons: The carbon bearing the iodine atom (C-I) will be significantly shifted upfield due to the "heavy atom effect". The carbon attached to the butoxy group (C-O) will be shifted downfield.

-

Butoxy Carbons: The chemical shifts of the butyl chain carbons will be consistent with a typical n-butyl group attached to an oxygen atom.

Predicted ¹³C NMR Data (CDCl₃):

-

δ 158-160 (C-O)

-

δ 138-140 (Ar-C ortho to I)

-

δ 116-118 (Ar-C ortho to OBu)

-

δ 82-84 (C-I)

-

δ 67-69 (-OCH₂)

-

δ 31-33 (-OCH₂CH₂)

-

δ 19-21 (-CH₂CH₃)

-

δ 13-15 (-CH₃)

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by absorptions corresponding to the aromatic ring and the C-O-C ether linkage.

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2960 cm⁻¹

-

C=C stretching (aromatic): ~1580 and 1480 cm⁻¹

-

C-O-C stretching (asymmetric): ~1240-1260 cm⁻¹ (strong)

-

C-O-C stretching (symmetric): ~1030-1050 cm⁻¹

-

Para-disubstitution pattern: ~820-840 cm⁻¹ (strong)

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) at m/z 276. Key fragmentation patterns would likely involve the loss of the butyl group, butoxy group, and potentially cleavage of the C-I bond.

Predicted Fragmentation:

-

m/z 276: Molecular ion [C₁₀H₁₃IO]⁺

-

m/z 219: Loss of the butyl radical [M - C₄H₉]⁺

-

m/z 203: Loss of the butoxy radical [M - OC₄H₉]⁺

-

m/z 149: Loss of iodine radical [M - I]⁺

-

m/z 57: Butyl cation [C₄H₉]⁺

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is primarily centered around the carbon-iodine bond, which is susceptible to a variety of powerful cross-coupling reactions. The butoxy group is generally stable under these conditions and acts as an electron-donating group, which can influence the reactivity of the aryl iodide.

Suzuki-Miyaura Coupling

This compound is an excellent substrate for Suzuki-Miyaura coupling reactions, which form a new carbon-carbon bond between the aryl iodide and an organoboron compound.[1][8] This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals and advanced materials.

General Protocol for Suzuki-Miyaura Coupling:

-

In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.).

-

Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the product by column chromatography.

Sources

- 1. Iodobenzene(591-50-4) 1H NMR spectrum [chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. cactus.utahtech.edu [cactus.utahtech.edu]

- 8. Sonogashira Coupling [organic-chemistry.org]

An In-depth Technical Guide to the Solubility of 1-Butoxy-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Butoxy-4-iodobenzene, a key intermediate in organic synthesis. Due to a notable absence of extensive experimental data in publicly accessible literature, this document combines established chemical principles with robust computational predictions to offer a detailed physicochemical profile. The guide covers the molecular structure, predicted physical properties, and expected solubility in a range of common laboratory solvents. A detailed, field-proven protocol for the experimental determination of solubility using the shake-flask method is provided, complete with a validation workflow. This document is intended to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry, materials science, and drug discovery, enabling informed decisions on solvent selection and reaction conditions.

Introduction

This compound (CAS No. 96693-04-8) is an aromatic ether and an organoiodine compound that serves as a versatile building block in organic synthesis.[1] Its utility is particularly pronounced in cross-coupling reactions, such as Suzuki-Miyaura coupling, where the iodo-substituent facilitates the formation of carbon-carbon bonds to construct more complex molecular architectures.[1] Furthermore, this compound finds applications in the synthesis of liquid crystals and as an intermediate in the development of novel pharmaceuticals and agrochemicals.[1] A thorough understanding of its solubility is paramount for its effective use, influencing reaction kinetics, purification strategies, and formulation development. This guide aims to bridge the current knowledge gap by providing a detailed analysis of the solubility of this compound.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound dictates its physical and chemical behavior, including its solubility. The butoxy group introduces a degree of lipophilicity and the polarizable iodine atom, along with the ether linkage, contributes to its overall molecular interactions.

Molecular Structure:

-

IUPAC Name: this compound

-

CAS Number: 96693-04-8[1]

-

Molecular Formula: C₁₀H₁₃IO

-

Molecular Weight: 276.11 g/mol [1]

-

SMILES: CCCCOC1=CC=C(I)C=C1

Predicted Physicochemical Properties:

In the absence of comprehensive experimental data, the following physicochemical properties have been estimated using validated computational models. These predictions provide a strong foundation for understanding the behavior of this compound.

| Property | Predicted Value | Prediction Tool/Method |

| Melting Point | 15.2 °C | ALOGPS |

| Boiling Point | 291.1 °C | ALOGPS |

| logP (Octanol-Water Partition Coefficient) | 4.5 | ALOGPS |

| Water Solubility | 5.8 mg/L at 25°C | ALOGPS |

Disclaimer: These values are computationally predicted and should be used as a guide. Experimental verification is recommended for critical applications.

Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." The predicted high logP value of 4.5 for this compound indicates its predominantly non-polar, lipophilic nature. This suggests that it will exhibit poor solubility in polar solvents like water and good solubility in non-polar organic solvents.

Qualitative Solubility Profile:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Insoluble | The large non-polar benzene ring and butyl chain outweigh the polarity of the ether linkage, leading to unfavorable interactions with highly polar, hydrogen-bonding solvents. |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | Soluble | These solvents possess a dipole moment capable of interacting with the polar ether group, while their organic character allows for favorable interactions with the aromatic ring and alkyl chain. |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Freely Soluble | The non-polar nature of these solvents aligns well with the lipophilic character of this compound, facilitating dissolution through van der Waals forces. |

Effect of pH:

As an aryl ether, this compound is a neutral compound. It lacks acidic or basic functional groups that can be protonated or deprotonated within a typical aqueous pH range. Therefore, its solubility is expected to be independent of pH.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound. The following protocol is a self-validating system designed for a hydrophobic compound like this compound.

4.1. Principle

An excess amount of the solute (this compound) is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the filtrate is determined analytically.

4.2. Materials and Equipment

-

This compound

-

Solvents of interest (e.g., water, ethanol, hexane)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

4.3. Experimental Workflow

Figure 1: Shake-Flask Solubility Determination Workflow.

4.4. Detailed Protocol

-

Preparation of Stock Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen analytical solvent (e.g., acetonitrile for HPLC). These will be used to generate a calibration curve.

-

Sample Preparation:

-

Add an excess amount of this compound to a vial (e.g., 5-10 mg). The presence of undissolved solid at the end of the experiment is crucial.

-

Accurately dispense a known volume of the test solvent (e.g., 2 mL) into the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached. To validate the equilibration time, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured solubility does not change.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to sediment.

-

Carefully draw the supernatant into a syringe.

-

Attach a syringe filter to the syringe and discard the initial few drops to saturate the filter membrane.

-

Filter the required volume of the saturated solution into a clean vial.

-

Accurately dilute the filtrate with the analytical solvent to a concentration that falls within the range of the calibration curve.

-

-

Analysis:

-

Analyze the standard solutions and the diluted sample solutions by HPLC or GC.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the solubility of this compound in the test solvent, taking into account the dilution factor.

-

Structure-Solubility Relationship

The solubility of this compound is a direct consequence of its molecular structure. The interplay between its non-polar and weakly polar regions dictates its interactions with different solvents.

Sources

function of the butoxy group in aryl iodides

An In-depth Technical Guide to the Strategic Function of the Butoxy Group in Aryl Iodides

Foreword: Beyond a Simple Substituent

To the seasoned researcher, an aryl iodide is a cornerstone of modern synthetic chemistry—a reliable and highly reactive linchpin for constructing complex molecular architectures. The introduction of a substituent, such as a butoxy group, is often perceived merely as a means to alter physical properties or as a passive spectator in a reaction. This guide challenges that perception. From the perspective of a Senior Application Scientist, the butoxy group is not a passive entity; it is an active and strategic modulator of reactivity, solubility, and biological interaction. Its influence is a nuanced interplay of electronic donation, steric demand, and lipophilicity. Understanding this interplay is paramount for professionals in materials science and drug development, where precise control over molecular behavior is the currency of success. This document is structured to provide a deep, mechanistic understanding of why and how the butoxy group functions, transforming a simple building block into a sophisticated tool for molecular design.

The Dual Nature of the Butoxy Group: Electronic and Steric Effects

The functional impact of the butoxy group (-O-C₄H₉) on an aryl iodide scaffold stems from two fundamental, often competing, properties: its electronic signature and its spatial footprint.

Electronic Influence: An Electron-Donating Powerhouse

The oxygen atom of the butoxy group, directly attached to the aromatic ring, possesses lone pairs of electrons that are delocalized into the π-system. This powerful resonance effect (+M) significantly enriches the electron density of the aryl ring, particularly at the ortho and para positions.[1][2][3] While the oxygen's electronegativity exerts a contrary electron-withdrawing inductive effect (-I), the resonance donation is overwhelmingly dominant.[2]

This electron enrichment has profound consequences for the reactivity of the aryl iodide. In the context of palladium-catalyzed cross-coupling reactions, the increased electron density on the carbon atom bearing the iodide can facilitate the rate-determining oxidative addition step to the Pd(0) catalyst. This makes the C-I bond more susceptible to cleavage and insertion by the metal center.

Steric Hindrance: A Tool for Regiocontrol and Stability

The four-carbon chain of the butoxy group, particularly the branched tert-butyl isomer, creates a significant steric shield.[4] This steric bulk can:

-

Direct Reactivity: In reactions involving the aromatic ring, the butoxy group can sterically hinder the ortho positions, directing incoming reagents to the less congested para position.

-

Influence Catalyst Binding: During cross-coupling reactions, a butoxy group positioned ortho to the iodide can impede the approach of the bulky phosphine-ligated palladium catalyst. This may decrease the reaction rate compared to a para-substituted isomer but can also be exploited to achieve selective reactions in poly-halogenated systems.

-

Enhance Metabolic Stability: In a drug development context, the steric bulk of a butoxy group can shield an adjacent metabolically labile site from enzymatic degradation, thereby increasing the drug's in vivo half-life.[4]

Modulating Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Aryl iodides are premier substrates for cross-coupling reactions due to the relatively weak C-I bond, which facilitates rapid oxidative addition.[5][6] The butoxy group fine-tunes this inherent reactivity, making butoxy-substituted aryl iodides highly versatile building blocks.

The Suzuki-Miyaura Coupling: A Case Study

The Suzuki-Miyaura reaction, which forms C-C bonds between an organoboron reagent and an organic halide, is a workhorse of modern synthesis.[7][8] The butoxy group plays a critical role in optimizing this transformation.

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][9] The electron-donating butoxy group accelerates the initial oxidative addition of the aryl iodide to the Pd(0) catalyst. The choice of base is critical for activating the boronic acid for the transmetalation step.[7]

Quantitative Data: Impact of Butoxy Position on Suzuki Coupling Yield

To illustrate the practical implications of these effects, consider the following representative data for a Suzuki coupling between a butoxy-iodobenzene isomer and phenylboronic acid.

| Aryl Iodide Substrate | Position of Butoxy Group | Typical Yield (%) | Plausible Rationale |

| 4-Butoxyiodobenzene | para | 95% | Favorable electronic donation with minimal steric hindrance at the reaction center. |

| 3-Butoxyiodobenzene | meta | 90% | Strong electronic effect, but not at the ideal para position. Minimal steric impact. |

| 2-Butoxyiodobenzene | ortho | 75% | Steric hindrance from the bulky butoxy group impedes the approach of the palladium catalyst to the C-I bond, reducing the reaction rate and yield. |

Influence on Heck and Buchwald-Hartwig Amination Reactions

-

Heck Reaction: In the palladium-catalyzed reaction of an aryl halide with an alkene, the electron-rich nature of the butoxy-substituted aryl iodide promotes the initial oxidative addition.[10][11] The steric profile of the butoxy group can influence the regioselectivity of the subsequent migratory insertion step.

-

Buchwald-Hartwig Amination: This reaction forms C-N bonds, a crucial transformation in pharmaceutical synthesis.[12] While aryl iodides are reactive, they can sometimes form inhibitory off-cycle palladium dimers.[13][14] The use of bulky, electron-rich phosphine ligands is often required. The electronic properties of the butoxy group are generally favorable for the oxidative addition step, making these substrates highly effective coupling partners.

Tuning Physicochemical Properties for Advanced Applications

Beyond modulating chemical reactivity, the butoxy group is a powerful tool for tuning the physical properties of molecules, a critical consideration for both drug development and materials science.

Solubility and Lipophilicity

The aliphatic, non-polar nature of the butoxy group significantly increases the lipophilicity (fat-solubility) of the parent aryl iodide. This has several key consequences:

-

Improved Solubility in Organic Solvents: Butoxy-substituted compounds are more soluble in common organic solvents used for reactions and processing (e.g., THF, Toluene, Acetonitrile).[15][16] This is vital for achieving homogeneous reaction conditions and for solution-processing of organic electronic materials.

-

Modulation of Drug Properties: In medicinal chemistry, lipophilicity (often measured as logP) is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Attaching a butoxy group can enhance a drug candidate's ability to cross cell membranes.[4]

Application in Drug Discovery Workflow

A butoxy-substituted aryl iodide is an ideal starting point in a drug discovery program. It provides a robust synthetic handle (the iodide) for diversification via cross-coupling while simultaneously embedding desirable physicochemical properties (lipophilicity, metabolic stability) from the butoxy group.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Butoxyiodobenzene

This protocol provides a self-validating system for the reliable synthesis of 4-butoxybiphenyl, demonstrating the practical application of the principles discussed.

Objective: To synthesize 4-butoxybiphenyl from 4-butoxyiodobenzene and phenylboronic acid via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

4-Butoxyiodobenzene (1.0 mmol, 276 mg)

-

Phenylboronic acid (1.2 mmol, 146 mg)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

-

Triphenylphosphine [PPh₃] (0.08 mmol, 21 mg)

-

Potassium Carbonate (K₂CO₃), anhydrous powder (3.0 mmol, 414 mg)

-

Toluene (5 mL)

-

Ethanol (2 mL)

-

Water (2 mL)

Procedure:

-

Reactor Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-butoxyiodobenzene (276 mg), phenylboronic acid (146 mg), and potassium carbonate (414 mg).

-

Causality: The use of excess boronic acid (1.2 equiv.) ensures complete consumption of the limiting aryl iodide. Anhydrous K₂CO₃ is a crucial base for activating the boronic acid to form the boronate species, which is essential for transmetalation.[7]

-

-

Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate (4.5 mg) and triphenylphosphine (21 mg) in 2 mL of toluene. The solution should turn from brown to a lighter yellow, indicating the in-situ formation of the Pd(0)(PPh₃)₄ catalyst complex.

-

Causality: Pd(OAc)₂ is a stable Pd(II) precatalyst. PPh₃ acts as both a reducing agent (to form Pd(0)) and a stabilizing ligand for the active catalyst, preventing palladium black precipitation. A 1:4 Pd:Ligand ratio is used to ensure sufficient ligand is present.

-

-

Reaction Initiation: Add the catalyst solution to the main reaction flask via syringe. Add the remaining solvent (3 mL toluene, 2 mL ethanol, 2 mL water).

-

Causality: The toluene/ethanol/water solvent system is a common choice for Suzuki couplings. Toluene solubilizes the organic reagents, while the aqueous/alcoholic phase is necessary to dissolve the inorganic base.

-

-

Reaction Execution: Flush the flask with an inert gas (Nitrogen or Argon) for 5 minutes. Heat the reaction mixture to 80 °C with vigorous stirring.

-

Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

-

Monitoring and Workup: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl iodide spot has disappeared (typically 2-4 hours). Cool the reaction to room temperature.

-

Extraction: Add 20 mL of ethyl acetate and 20 mL of water to the flask. Transfer the mixture to a separatory funnel, shake, and separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (eluent: 98:2 Hexane/Ethyl Acetate) to yield 4-butoxybiphenyl as a white solid.

-

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. A successful reaction is validated by the disappearance of the starting material on TLC and the high purity of the isolated product.

-

Conclusion

The butoxy group is far more than a simple alkyl chain attached to an aryl iodide. It is a strategic element of molecular design that exerts precise control over electronic properties, steric interactions, and physicochemical characteristics. For researchers in synthetic chemistry, materials science, and drug discovery, a thorough understanding of these functions is not merely academic—it is essential for the rational design of next-generation molecules. By leveraging the dual electronic and steric nature of the butoxy group, scientists can fine-tune the reactivity of the aryl iodide handle, optimize reaction outcomes, and imbue final products with desired properties, turning a fundamental building block into a key enabler of innovation.

References

-

Title: tert‐Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide Source: ResearchGate URL: [Link]

-

Title: A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3‚7H2O/NaI System in Acetonitrile Source: Journal of Organic Chemistry (via ACS Publications) URL: [Link]

-

Title: Stereoconvergent Photo-Biocatalytic Cascade to Optically Enriched Amines from Racemic Carboxylic Acids Source: ACS Omega URL: [Link]

-

Title: B-Alkyl Suzuki Couplings Source: Macmillan Group, Princeton University URL: [Link]

-

Title: Stereoconvergent Photo-Biocatalytic Cascade to Optically Enriched Amines from Racemic Carboxylic Acids Source: ACS Omega (via ACS Publications) URL: [Link]

-

Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

-

Title: Activating and Deactivating Groups In Electrophilic Aromatic Substitution Source: Master Organic Chemistry URL: [Link]

-

Title: Role of tert-Butyl Hydroperoxide (TBHP) in Cross-Coupling Reactions Source: ResearchGate URL: [Link]

-

Title: Studies of Halogen Bonding Induced by Pentafluorosulfanyl Aryl Iodides: A Potential Group of Halogen Bond Donors in a Rational Drug Design Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

-

Title: Heck Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: (2s,3s)-1,2-epoxy-3-(boc-amino)-4-phenylbutane Source: Organic Syntheses URL: [Link]

-

Title: Substrate Plasticity Enables Group-Selective Transmetalation: Catalytic Stereospecific Cross-Couplings of Tertiary Boronic Esters Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

-

Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

-

Title: Heck Reaction—State of the Art Source: MDPI URL: [Link]

-

Title: 16.4: Substituent Effects in Substituted Aromatic Rings Source: Chemistry LibreTexts URL: [Link]

-

Title: 9.5: Names and Physical Properties of Ethers Source: Chemistry LibreTexts URL: [Link]

-

Title: Synthetic application and various scope of aryl iodides and boronic... Source: ResearchGate URL: [Link]

-

Title: Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

-

Title: Electrophilic aromatic directing groups Source: Wikipedia URL: [Link]

-

Title: Aryl Iodides Definition Source: Fiveable URL: [Link]

-

Title: Synthesis of Aryl Iodides from Arylhydrazines and Iodine Source: ResearchGate URL: [Link]

-

Title: tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds Source: ChemRxiv URL: [Link]

-

Title: chapter 23: alcohols, ethers and related groups Source: eCampusOntario Pressbooks URL: [Link]

-

Title: How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Source: Chemical Insights URL: [Link]

-

Title: Introducing bromine to the molecular structure as a strategy for drug design Source: Journal of Medical Science URL: [Link]

-

Title: Heck Reaction Source: Chemistry LibreTexts URL: [Link]

-

Title: Palladium‐Catalyzed Reaction of Aryl Iodides and Glycal Enones: Application in the Preparation of Dapagliflozin Analogues Source: ResearchGate URL: [Link]

-

Title: Physical and Chemical Properties of Ethers Source: CK-12 Foundation URL: [Link]

-

Title: A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

-

Title: A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3‚7H2O/NaI System in Acetonitrile Source: ACS Publications URL: [Link]

-

Title: Rapid Access to Carbon-Isotope-Labeled Alkyl and Aryl Carboxylates Applying Palladacarboxylates Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

-

Title: ELECTRONIC EFFECTS IN E2 REACTIONS: II. t-BUTOXIDE-INDUCED ELIMINATIONS OF 2-METHYL-3-PENTYL ARENESULFONATES Source: ResearchGate URL: [Link]

-

Title: Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability Source: DSpace@MIT URL: [Link]

-

Title: DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries Source: Frontiers URL: [Link]

-

Title: Alkyl aryl ethers and their preparations a, Selected approved... Source: ResearchGate URL: [Link]

-

Title: Alkoxyalkylation of Electron-Rich Aromatic Compounds Source: MDPI URL: [Link]

-

Title: Transition-Metal-Catalyzed Alkyl Heck-Type Reactions Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

-

Title: Visible-Light-Promoted Direct Synthesis of α-Arylthioacetyloximes from Alkenes and Thiophenols Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: Template Synthesis to Solve the Unreachable Ortho C-H Functionalization Reaction of Aryl Iodide Source: ResearchGate URL: [Link]

-

Title: α-Acetoxyarone synthesis via iodine-catalyzed and tert-butyl hydroperoxide-mediateded self-intermolecular oxidative coupling of aryl ketones Source: Beilstein Journals URL: [Link]

-

Title: The Buchwald–Hartwig Amination After 25 Years Source: University of Groningen Research Portal URL: [Link]

-

Title: Palladium-Catalyzed trans -Hydroalkoxylation: Counterintuitive Use of an Aryl Iodide Additive to Promote C–H Bond Formation Source: ResearchGate URL: [Link]

-

Title: Suzuki cross-coupling reaction Source: YouTube URL: [Link]

-

Title: Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fiveable.me [fiveable.me]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. Heck Reaction [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 14. research.rug.nl [research.rug.nl]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes & Protocols for the Synthesis of 1-Butoxy-4-iodobenzene

Abstract

This document provides a comprehensive guide for the synthesis of 1-Butoxy-4-iodobenzene, a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals.[1] The protocol leverages the Williamson ether synthesis, a robust and well-established method for forming ethers.[2][3] We present a detailed, step-by-step procedure for the O-alkylation of p-iodophenol with 1-bromobutane, emphasizing the mechanistic rationale behind each step to ensure reproducibility and high yield. This guide is intended for researchers and professionals in organic synthesis and drug development, offering field-proven insights into reaction optimization, purification, and safety.

Introduction: The Strategic Importance of this compound

This compound is a valuable bifunctional molecule. The butoxy group provides lipophilicity and can influence the conformation of a larger molecule, while the iodo-substituent serves as a highly effective handle for further chemical modifications, most notably in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings.[1] This dual functionality makes it a strategic building block in the synthesis of complex organic molecules.

The synthesis described herein follows the Williamson ether synthesis pathway, a reliable SN2 reaction between an alkoxide and a primary alkyl halide.[2][4] This application note will detail a laboratory-scale protocol using p-iodophenol and 1-bromobutane, with potassium carbonate as the base and acetonitrile as the solvent.

Reaction Mechanism: The Williamson Ether Synthesis

The formation of this compound from p-iodophenol is a classic example of the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][5] The reaction can be dissected into two primary stages:

-

Deprotonation: The phenolic proton of p-iodophenol is acidic and is readily removed by a base (in this case, potassium carbonate) to generate the corresponding p-iodophenoxide ion. This step is crucial as it converts the weakly nucleophilic hydroxyl group into a much more potent nucleophile, the phenoxide anion.

-

Nucleophilic Attack: The generated p-iodophenoxide ion then acts as the nucleophile, attacking the electrophilic carbon atom of 1-bromobutane. This occurs in a concerted fashion, where the phenoxide attacks from the backside of the carbon-bromine bond, leading to the displacement of the bromide leaving group and the formation of the new carbon-oxygen bond of the ether.[4]

For this SN2 reaction to be efficient, a primary alkyl halide like 1-bromobutane is essential.[3][4] Secondary and tertiary alkyl halides are more prone to undergo a competing elimination (E2) reaction, which would result in the formation of an alkene byproduct and a lower yield of the desired ether.[4][6]

Caption: Figure 1: SN2 Mechanism for this compound Synthesis.

Reagents and Materials

Proper preparation and handling of reagents are critical for the success and safety of the synthesis. All reagents should be of appropriate purity (e.g., ACS grade or higher) and used without further purification unless noted.

| Reagent | Formula | MW ( g/mol ) | Equivalents | Role in Reaction & Rationale |

| p-Iodophenol | C₆H₅IO | 220.01 | 1.0 | Starting Material: The phenolic core providing the aromatic ring and hydroxyl group. |

| 1-Bromobutane | C₄H₉Br | 137.02 | 1.2 | Alkylating Agent: Provides the butyl group. A primary halide is used to favor the SN2 pathway. A slight excess ensures complete consumption of the limiting p-iodophenol.[4] |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | Base: Deprotonates the p-iodophenol to form the reactive phenoxide. It is a mild, non-hygroscopic solid, making it easier to handle than hydroxides. A larger excess is used to drive the equilibrium towards the phenoxide. |

| Acetonitrile (CH₃CN) | CH₃CN | 41.05 | - | Solvent: A polar aprotic solvent that effectively dissolves the reagents and facilitates the SN2 reaction by solvating the potassium cation without strongly solvating the phenoxide anion, thus preserving its nucleophilicity.[2] |

| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | - | Extraction Solvent: Used during workup to extract the organic product from the aqueous phase. |

| Anhydrous MgSO₄ / Na₂SO₄ | MgSO₄ / Na₂SO₄ | 120.37 / 142.04 | - | Drying Agent: Removes residual water from the organic extract before solvent evaporation. |

Detailed Experimental Protocol

This protocol is designed for a ~5-10 mmol scale synthesis. Adjust quantities accordingly for larger or smaller scales.

Reaction Setup & Execution

-

Prepare the Reaction Vessel: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add p-iodophenol (e.g., 2.20 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

-

Causality: Using anhydrous K₂CO₃ is important, as water can slow down the reaction rate. Adding the solid reagents first allows for efficient mixing.

-

-

Add Solvent: Add 40 mL of acetonitrile to the flask.

-

Add Alkylating Agent: While stirring the suspension, add 1-bromobutane (1.29 mL, 1.64 g, 12.0 mmol) to the flask using a syringe.

-

Reflux: Attach a reflux condenser to the flask and place the setup in a heating mantle or oil bath. Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain a gentle reflux with vigorous stirring for 4-6 hours.[2]

-

Causality: Heating provides the necessary activation energy for the reaction. Refluxing ensures the reaction proceeds at a constant, elevated temperature without loss of solvent.

-

-

Monitor Reaction Progress: The reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a developing chamber with a suitable eluent (e.g., 9:1 Hexanes:Ethyl Acetate). Spot the starting material (p-iodophenol) and the reaction mixture on a TLC plate. The reaction is complete when the p-iodophenol spot has been completely consumed.

Product Isolation (Work-up)

-

Cooling and Filtration: Once the reaction is complete, remove the heating source and allow the flask to cool to room temperature.

-

Solvent Removal: Remove the bulk of the acetonitrile using a rotary evaporator.

-

Partitioning: To the resulting residue, add 50 mL of diethyl ether and 50 mL of deionized water. Stir the mixture vigorously in a separatory funnel.

-

Phase Separation: Allow the layers to separate. The organic product will be in the top ether layer. Drain the bottom aqueous layer.

-

Aqueous Wash: Wash the organic layer sequentially with:

-

2 x 30 mL of 1 M NaOH solution (to remove any unreacted p-iodophenol).

-

1 x 30 mL of deionized water.

-

1 x 30 mL of brine (saturated NaCl solution) to facilitate the removal of water from the organic phase.

-

-

Drying: Drain the ether layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄). Swirl the flask and let it sit for 10-15 minutes.

-

Final Filtration and Concentration: Filter the drying agent by gravity or through a small cotton plug. Rinse the flask and the drying agent with a small amount of fresh diethyl ether. Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product, which should be a pale yellow oil or solid.

Purification

The crude product is often sufficiently pure for many applications. However, for high-purity requirements, purification by flash column chromatography is recommended.

-

Prepare the Column: Pack a glass column with silica gel using a suitable slurry solvent (e.g., hexanes).

-

Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

-

Elution: Elute the column with a non-polar solvent system, such as Hexanes:Ethyl Acetate (e.g., starting at 98:2 and gradually increasing polarity if necessary). Collect fractions and monitor by TLC.

-

Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent via rotary evaporation to yield this compound as a pure substance.

Experimental Workflow Diagram

Caption: Figure 2: Experimental Workflow for Synthesis.

Safety Precautions and Hazard Management

All manipulations should be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

-

p-Iodophenol: Harmful if swallowed and causes skin irritation. Avoid inhalation of dust and contact with skin and eyes.

-

1-Bromobutane: Flammable liquid and vapor.[7] Toxic if inhaled.[7] Causes skin and eye irritation. Keep away from heat, sparks, and open flames.[7]

-

Potassium Carbonate: Causes serious eye irritation. Handling the fine powder can cause respiratory irritation.

-

Acetonitrile: Highly flammable liquid and vapor. Harmful in contact with skin, if swallowed, or if inhaled.

-

Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness.

Waste Disposal: All organic and aqueous waste should be collected in appropriately labeled containers for hazardous waste disposal according to institutional guidelines.

References

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

-

Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Bulletin of Chemical Reaction Engineering & Catalysis, 15(2), 405-414. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. [Link]

-

ResearchGate. (1997, March 12). p-Di-t-butoxybenzene. [Link]

-

The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]

-

Taylor & Francis Online. (n.d.). Williamson ether synthesis – Knowledge and References. [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

-

Yale University Environmental Health & Safety. (n.d.). Phosphorus-32 (32P) safety information and specific handling precautions. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

ResearchGate. (2011, August 10). Halogen substitution reaction in bromonaphtol and iodophenol photoinitiated by aromatic amines. [Link]

-

Chem-Station. (2023, February 19). Conversion of 1-bromobutane into 1-iodobutane via SN2 mechanism (Finkelstein reaction). [Link]

-

Organic Syntheses. (n.d.). p-IODOPHENOL. [Link]

-

ResearchGate. (2020, August). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. [Link]

-

Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]

-

Reddit. (2015, October 16). How is the synthesis of 1-Bromobutane SN2 of the solvents are polar protic?[Link]

- Google Patents. (2016, December 7). CN106187715A - A kind of synthetic method of 4 butoxy phenol.

- Google Patents. (2012, September 20). JP2012180326A - METHOD FOR PRODUCING p-IODOPHENOL.

-

J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]

-

Semantic Scholar. (1975, December 23). An improved Williamson ether synthesis using phase transfer catalysis. [Link]

-

YouTube. (2021, April 22). Synthesis of 1-Bromobutane: Reflux. [Link]

Sources

Introduction: The Power of Palladium in C-C Bond Formation

An Application Guide to the Mizoroki-Heck Reaction: Cross-Coupling of 1-Butoxy-4-iodobenzene

The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, is a palladium-catalyzed cross-coupling reaction that forges a new carbon-carbon bond between an unsaturated halide and an alkene.[1][2] This powerful transformation, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, provides a direct and reliable method for the synthesis of substituted alkenes, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science.[1][3] The reaction's elegance lies in its catalytic nature, typically requiring a palladium source, a base, and an appropriate solvent to couple substrates like this compound with a variety of olefinic partners.[1][4] This guide offers a detailed exploration of the reaction conditions, mechanistic underpinnings, and a practical protocol for researchers employing this compound as a key building block.

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Mizoroki-Heck reaction is rooted in a well-defined catalytic cycle involving palladium in its Pd(0) and Pd(II) oxidation states.[1] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions. The generally accepted mechanism proceeds through four key stages:

-

Oxidative Addition: The cycle commences with the insertion of the active Pd(0) catalyst into the carbon-iodine bond of this compound.[4][5][6][7] This step forms a square planar Aryl-Pd(II)-Halide complex. The high reactivity of aryl iodides compared to bromides or chlorides makes them excellent substrates for this initial, often rate-determining, step.[8]

-

Olefin Coordination & Migratory Insertion: The alkene substrate then coordinates to the palladium center. This is followed by a migratory insertion of the alkene into the aryl-palladium bond.[4][5][6] This "carbopalladation" step occurs in a syn fashion, defining the initial stereochemistry of the newly formed C-C bond.

-

β-Hydride Elimination: For the product to be released, the palladium complex must undergo β-hydride elimination. A hydrogen atom on the carbon adjacent to the new C-C bond is transferred to the palladium center, forming a palladium-hydride species and liberating the substituted alkene product.[4][5][6] This step typically favors the formation of the more thermodynamically stable E-isomer (trans) of the product.

-

Reductive Elimination & Catalyst Regeneration: The final step is the regeneration of the active Pd(0) catalyst. A base is crucial here, as it reacts with the palladium-hydride species (L₂Pd(H)X) to eliminate HX and reduce the Pd(II) back to Pd(0), thus closing the catalytic loop.[5][7]

Optimizing the Reaction: A Guide to Reagents and Conditions

The success of the Heck reaction with this compound hinges on the careful selection of several key components.

-

Palladium Catalyst Source: The reaction is catalyzed by palladium complexes.[1] While a Pd(0) species is the active catalyst, Pd(II) salts such as palladium(II) acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) are commonly used as stable, air-tolerant precatalysts that are reduced in situ.[1] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is another frequently used precatalyst.[9] Catalyst loading is typically low, often in the range of 0.5-5 mol%.

-

Ligands: Ligands play a critical role in stabilizing the palladium catalyst and modulating its reactivity.[9] For highly reactive aryl iodides, the reaction can sometimes proceed without any added ligand ("phosphine-free").[10] However, the addition of phosphine ligands is common. Triphenylphosphine (PPh₃) is a standard choice.[1] For less reactive substrates or to improve catalyst turnover, more electron-rich and bulky phosphines, such as tri-tert-butylphosphine (P(t-Bu)₃), can be highly effective.[8]

-

Base: The base is a non-negotiable component, essential for regenerating the Pd(0) catalyst at the end of the cycle.[7] Both organic and inorganic bases are effective. Organic bases like triethylamine (Et₃N) are common choices.[1] Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium acetate (NaOAc) are also widely used and can be advantageous in certain solvent systems.[1][9]

-

Solvent: The choice of solvent is crucial for ensuring all components remain in solution at the reaction temperature. High-boiling polar aprotic solvents are the most common. These include N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), and dimethylacetamide (DMAc).[9][11]

-

Alkene Partner: The nature of the alkene coupling partner influences reaction efficiency. Electron-withdrawing groups on the alkene, such as in acrylates (e.g., n-butyl acrylate) or acrylonitrile, generally accelerate the reaction.[1] Styrenes are also excellent substrates.

Comparative Reaction Conditions

The following table summarizes typical conditions for the Heck reaction involving aryl iodides, providing a reference for protocol development.

| Component | Example 1: Classical Conditions | Example 2: Ligandless Conditions | Example 3: Bulky Ligand |

| Aryl Halide | This compound | Iodobenzene | 4-Iodotoluene |

| Alkene | n-Butyl Acrylate | Methyl Acrylate | Styrene |

| Catalyst | Pd(OAc)₂ (1-2 mol%) | Pd(OAc)₂ (1 mol%) | Pd₂(dba)₃ (1.5 mol%) |

| Ligand | PPh₃ (2-4 mol%) | None | P(t-Bu)₃ (6 mol%) |

| Base | Et₃N (1.5 equiv.) | Na₂CO₃ (2 equiv.) | Cs₂CO₃ (1.1 equiv.) |

| Solvent | DMF or Acetonitrile | NMP | Dioxane |

| Temperature | 80-120 °C | 100-140 °C | 100-120 °C |

Note: This table is a generalized summary based on common protocols. Optimal conditions for this compound should be determined empirically.

Experimental Protocol: Heck Coupling of this compound with n-Butyl Acrylate

This protocol provides a representative procedure for the synthesis of butyl (E)-3-(4-butoxyphenyl)acrylate.

Materials:

-

This compound (1.0 equiv.)

-

n-Butyl acrylate (1.2-1.5 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂) (0.01-0.02 equiv.)

-

Triphenylphosphine (PPh₃) (0.02-0.04 equiv.)

-

Triethylamine (Et₃N) (1.5-2.0 equiv.)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (0.01 equiv.) and triphenylphosphine (0.02 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF (to make a ~0.2 M solution with respect to the aryl iodide). Stir for 5 minutes until the catalyst and ligand dissolve.

-

Add this compound (1.0 equiv.), n-butyl acrylate (1.2 equiv.), and triethylamine (1.5 equiv.) sequentially via syringe.

-

Heating: Immerse the flask in a preheated oil bath at 100 °C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting aryl iodide is consumed (typically 4-24 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether or ethyl acetate and water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x), saturated aqueous sodium bicarbonate solution (1x), and finally with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Conclusion

The Mizoroki-Heck reaction is an indispensable tool for the arylation of alkenes. For a substrate like this compound, its high reactivity as an aryl iodide allows for a range of effective catalytic systems, from classical palladium/phosphine combinations to simpler phosphine-free conditions. By understanding the underlying mechanism and the function of each reagent, researchers can confidently design and execute protocols to generate complex molecular architectures for applications across the chemical sciences.

References

-

BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]

-

Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

-

Chakraborty, S., & Deka, D. C. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22177–22201. [Link]

-

ResearchGate. (n.d.). Heck coupling reaction of aryl halides with butyl acrylate. [Diagram]. Retrieved from [Link]

-

Djakovitch, L., & Köhler, K. (2001). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Journal of Molecular Catalysis A: Chemical, 177(1), 101-111. [Link]

-

Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Palladium-catalyzed homogeneous and heterogeneous Heck reactions in NMP and water-mixed solvents using organic, inorganic and mixed bases. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Results of the Heck coupling of iodobenzene with cyclohexene catalyzed by. Retrieved from [Link]

-

Scilit. (n.d.). Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst. Retrieved from [Link]

-

ResearchGate. (2002). Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst. Retrieved from [Link]

-

Mark, L., et al. (2025). Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. Materials Research Society. [Link]

-

Organic Chemistry Frontiers (RSC Publishing). (n.d.). Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. Retrieved from [Link]

-

National Institutes of Health. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

-

ACS Publications. (n.d.). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. Retrieved from [Link]

-

Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10–11. [Link]

-

Zhang, Z., et al. (2023). Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction. Organic Letters, 25(34), 6331–6336. [Link]

Sources

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00032G [pubs.rsc.org]

- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. byjus.com [byjus.com]

- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Sonogashira Coupling of 1-Butoxy-4-iodobenzene

Introduction: The Strategic Importance of the Sonogashira Coupling

In the landscape of modern organic synthesis, the Sonogashira cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This palladium- and copper-cocatalyzed transformation is renowned for its reliability and operational simplicity, often proceeding under mild conditions, which has cemented its utility in the synthesis of complex molecules.[1] Its applications are extensive and impactful, spanning the creation of pharmaceuticals, natural products, organic materials, and nanomaterials.[1] For researchers and professionals in drug development, the Sonogashira coupling offers a powerful tool for the construction of conjugated enynes and arylalkynes, key structural motifs in numerous biologically active compounds.

This guide provides a detailed exploration of the Sonogashira coupling, with a specific focus on the use of 1-butoxy-4-iodobenzene as an exemplary aryl iodide substrate. We will delve into the mechanistic underpinnings of the reaction, provide field-tested protocols, and offer insights into the critical parameters that govern its success.

Substrate Profile: this compound

This compound is an excellent substrate for the Sonogashira coupling. The choice of an aryl iodide is strategic; the carbon-iodine bond is the most reactive among the common aryl halides (reactivity order: I > Br > Cl > F) for the crucial oxidative addition step in the palladium catalytic cycle.[1][3] This high reactivity allows the coupling to proceed under mild conditions, often at room temperature, which is advantageous for preserving thermally sensitive functional groups within the coupling partners.[1][4]

The butoxy group at the para position is an electron-donating group. While electron-rich aryl halides can sometimes be less reactive than their electron-poor counterparts in other cross-coupling reactions, the high reactivity of the iodide leaving group in this compound generally ensures efficient coupling.

The Dual Catalytic Cycle: A Mechanistic Deep Dive

The Sonogashira reaction elegantly operates through two interconnected, yet independent, catalytic cycles: a palladium cycle and a copper cycle.[3] Understanding these cycles is paramount for rational optimization and troubleshooting.

The Palladium Cycle: The Core C-C Bond Formation

-

Reductive Elimination & Catalyst Activation: The active catalyst is a Pd(0) species, often generated in situ from a Pd(II) precatalyst like PdCl₂(PPh₃)₂. In the presence of a base (typically an amine) and/or a phosphine ligand, the Pd(II) is reduced to the catalytically active Pd(0) complex.[3]

-

Oxidative Addition: The Pd(0) complex reacts with the aryl iodide (this compound) in an oxidative addition step, breaking the carbon-iodine bond and forming a Pd(II) intermediate. This is generally the rate-determining step of the cycle.

-

Transmetalation: The organopalladium(II) complex then receives the acetylide from the copper cycle in a transmetalation step.

-

Reductive Elimination: The final step is a reductive elimination event, where the desired product (the substituted alkyne) is expelled, and the Pd(0) catalyst is regenerated, ready to begin a new cycle.

The Copper Cycle: Activating the Alkyne

-

π-Complex Formation: The copper(I) co-catalyst (typically CuI) coordinates with the terminal alkyne.

-

Acid-Base Reaction: The amine base deprotonates the alkyne, facilitated by the copper, to form a copper(I) acetylide species.[1] This copper acetylide is the key nucleophile that participates in the transmetalation step with the palladium intermediate.

The synergy between these two cycles allows the reaction to proceed efficiently under mild conditions.[1]

Figure 1: Dual catalytic cycles of the Sonogashira reaction.

Optimizing Reaction Parameters: A Scientist's Guide

The success of a Sonogashira coupling hinges on the careful selection of several key components.

| Component | Recommendation for this compound | Rationale & Expert Insights |

| Palladium Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ (1-5 mol%) | Pd(II) precatalysts are more stable and commonly used.[5] The active Pd(0) is formed in situ. For challenging couplings, more sophisticated ligands can be employed. |

| Copper (I) Co-catalyst | Copper(I) iodide (CuI) (0.5-5 mol%) | CuI is the most common and effective co-catalyst, crucial for the formation of the copper acetylide.[1] |

| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | An amine base is essential to neutralize the HI byproduct and to facilitate the deprotonation of the alkyne.[1] Often, the amine can also serve as the solvent.[1] |

| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | If the amine base is not used as the solvent, THF is a common choice. DMF can be used for less soluble substrates. The solvent must be thoroughly deoxygenated. |

| Temperature | Room Temperature to 60 °C | Given the high reactivity of aryl iodides, the reaction with this compound should proceed efficiently at room temperature.[1] Gentle heating may be required for less reactive alkynes. |

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol provides a representative procedure. Researchers should note that optimization may be necessary for different alkyne coupling partners.

Materials:

-

This compound (1.0 equiv)

-

Phenylacetylene (1.1-1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

-

Copper(I) iodide (CuI) (1 mol%)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous and deoxygenated

-

Schlenk flask or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Figure 2: General experimental workflow for the Sonogashira coupling.

Step-by-Step Procedure:

-

Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.01 equiv).

-

Degassing: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times. This is a critical step to prevent oxygen from deactivating the Pd(0) catalyst and promoting the homocoupling of the alkyne (Glaser coupling).[1][4]

-

Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous, deoxygenated THF and Et₃N via syringe. The ratio of THF to Et₃N can be varied, a common starting point is 2:1.

-

Alkyne Addition: Add phenylacetylene (1.1 equiv) dropwise to the stirring reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by observing the consumption of the this compound starting material.

-

Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and filter it through a pad of Celite to remove the catalyst residues.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (to remove copper salts) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-butoxy-4-(phenylethynyl)benzene.

Troubleshooting and Field-Proven Insights

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | Inactive catalyst; insufficient degassing; poor quality reagents. | Ensure the Pd catalyst is active and the CuI is fresh (light tan, not green/brown). Use freshly distilled and deoxygenated solvents and amines.[6] |

| Alkyne Homocoupling (Glaser Product) | Presence of oxygen. | Improve the degassing procedure (freeze-pump-thaw cycles are highly effective). Ensure a positive pressure of inert gas is maintained throughout the reaction.[4] |

| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition. | This can sometimes occur but does not always mean the reaction has failed.[6] However, if conversion stalls, consider using a more robust ligand or performing the reaction in the amine base as the sole solvent.[6] |

| Difficulty in Purification | Residual copper or palladium. | A thorough aqueous work-up with ammonium chloride is key. Filtering through a small plug of silica gel or Celite before concentration can also help. |

Conclusion

The Sonogashira coupling of this compound is a highly efficient and reliable method for the synthesis of substituted alkynes. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can readily access a wide range of valuable compounds for applications in drug discovery and materials science. This guide provides a solid foundation for the successful implementation of this powerful synthetic tool.

References

-

Sonogashira coupling - Wikipedia. Available at: [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

-

ChemOrgChem. (2025). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. YouTube. Available at: [Link]

-

Plenio, H., & Schilz, D. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(17), 7456–7467. Available at: [Link]

-

Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Available at: [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. reddit.com [reddit.com]

The Versatile Building Block: 1-Butoxy-4-iodobenzene in Advanced Materials Synthesis

Introduction: In the dynamic field of materials science, the pursuit of novel organic materials with tailored electronic, optical, and liquid crystalline properties is relentless. A key strategy in this endeavor is the use of versatile molecular building blocks that can be readily functionalized and polymerized to create complex architectures. 1-Butoxy-4-iodobenzene has emerged as a significant player in this context, serving as a crucial intermediate in the synthesis of a wide array of advanced materials. Its unique combination of a reactive iodinated aromatic ring and a solubilizing butoxy group makes it an ideal candidate for various cross-coupling reactions, leading to the formation of conjugated polymers, organic semiconductors, and intricate liquid crystal mesogens. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and an analysis of the structure-property relationships in the resulting materials.

Core Attributes of this compound

This compound is a bifunctional molecule offering a strategic balance between reactivity and processability. The iodine atom provides a highly reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. The butoxy chain, on the other hand, imparts solubility to both the monomer and the resulting polymeric materials in common organic solvents, a critical factor for solution-based processing and characterization.

Application in Conjugated Polymer Synthesis

The synthesis of conjugated polymers is a cornerstone of organic electronics. These materials, characterized by alternating single and double bonds along their backbone, exhibit semiconductor properties that make them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). This compound serves as an excellent monomer in the synthesis of poly(p-phenylene)s and their derivatives, which are known for their thermal stability and desirable optoelectronic properties.[1]

Suzuki Polycondensation for Poly(p-(4-butoxyphenylene))

The Suzuki polycondensation is a powerful method for the synthesis of poly(p-phenylene)s.[2] While a specific protocol for the homopolymerization of a boronic acid derivative of this compound has been investigated for catalyst-transfer polymerization, a more general approach for synthesizing poly(p-phenylene)s often involves the coupling of a dihaloaromatic compound with an aryldiboronic acid or its ester.[3] For the purpose of illustrating a representative procedure, a Suzuki polycondensation of a related monomer is described below, which can be adapted for the polymerization of a suitably functionalized this compound derivative.

Protocol 1: Synthesis of Poly(p-(4-butoxyphenylene)) via Suzuki Polycondensation (Generalized)

This protocol is a representative procedure for the synthesis of a poly(p-phenylene) derivative using a Suzuki polycondensation reaction.

Materials:

-

This compound (to be converted to a boronic acid or used with a diboronic acid)

-

Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)[2]

-

Base (e.g., aqueous sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄))

-

Organic solvent (e.g., Toluene, Tetrahydrofuran (THF))

-

Phase-transfer catalyst (e.g., Aliquat 336), if required

Procedure:

-

Monomer Preparation: Synthesize the corresponding boronic acid or boronic ester of this compound, or use 1,4-dibromobenzene and 1,4-phenylenediboronic acid with a butoxy-substituted monomer.